molecular formula C19H23NO3 B250308 N-benzyl-3,4-dimethoxy-N-(propan-2-yl)benzamide

N-benzyl-3,4-dimethoxy-N-(propan-2-yl)benzamide

Cat. No.: B250308
M. Wt: 313.4 g/mol
InChI Key: UTEOZULAXCNXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3,4-dimethoxy-N-(propan-2-yl)benzamide, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-benzyl-3,4-dimethoxy-N-(propan-2-yl)benzamide is not fully understood. However, it has been proposed that this compound acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anticonvulsant and analgesic effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has been shown to have low toxicity, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

N-benzyl-3,4-dimethoxy-N-(propan-2-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound has low toxicity, making it safe for use in animal studies. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness as a drug.

Future Directions

There are several future directions for the research of N-benzyl-3,4-dimethoxy-N-(propan-2-yl)benzamide. One potential direction is the development of this compound as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the use of this compound as a building block for the synthesis of novel compounds with potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using a simple one-pot reaction and has been studied extensively for its biochemical and physiological effects. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. The future directions for the research of this compound include the development of this compound as a drug and the use of this compound as a building block for the synthesis of novel compounds.

Synthesis Methods

N-benzyl-3,4-dimethoxy-N-(propan-2-yl)benzamide can be synthesized using a simple one-pot reaction between 3,4-dimethoxybenzaldehyde, benzylamine, and isopropylamine. The reaction is carried out in the presence of acetic acid and yields this compound as a white solid. Various purification methods such as recrystallization and column chromatography can be used to obtain pure this compound.

Scientific Research Applications

N-benzyl-3,4-dimethoxy-N-(propan-2-yl)benzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticonvulsant and analgesic effects. In neuroscience, this compound has been studied for its potential use as a drug for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-benzyl-3,4-dimethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H23NO3/c1-14(2)20(13-15-8-6-5-7-9-15)19(21)16-10-11-17(22-3)18(12-16)23-4/h5-12,14H,13H2,1-4H3

InChI Key

UTEOZULAXCNXGM-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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